methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate
Description
Methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate (hereafter referred to by its full systematic name) is a structurally complex organosulfur compound characterized by a pentaoxatricyclo[7.3.0.02,6]dodecane core, a methoxysulfinyl carbamoyl group, and an ethanimidothioate moiety. Its stereochemical configuration (1R,2S,6S,9R) and the presence of multiple oxygen and sulfur atoms confer unique electronic and steric properties, making it a candidate for applications in catalysis or medicinal chemistry.
Properties
CAS No. |
81861-98-5 |
|---|---|
Molecular Formula |
C17H28N2O9S2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C17H28N2O9S2/c1-10(29-7)18-27-14(20)19(6)30(21)23-9-17-13(26-16(4,5)28-17)12-11(8-22-17)24-15(2,3)25-12/h11-13H,8-9H2,1-7H3/b18-10+/t11-,12-,13+,17+,30?/m1/s1 |
InChI Key |
UUSYBEJNPHGSOW-YEHOJTMJSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCC12C(C3C(CO1)OC(O3)(C)C)OC(O2)(C)C)SC |
Origin of Product |
United States |
Biological Activity
Methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^2,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pentaoxatricyclo framework and various functional groups that contribute to its biological activity. The molecular formula is C23H39N3O6S, with a molecular weight of approximately 485.64 g/mol.
Structural Components
- Pentaoxatricyclo Framework : This structure plays a crucial role in the compound's stability and interaction with biological targets.
- Methoxysulfinyl Group : This functional group is significant for its potential reactivity and ability to form interactions with biomolecules.
- Carbamoyl and Thioate Groups : These groups are essential for the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of isatin have shown effectiveness as antifungal and antibacterial agents due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Anticancer Properties
Studies have demonstrated that compounds containing the pentaoxatricyclo framework can induce apoptosis in cancer cells. The mechanism often involves the activation of intrinsic pathways leading to cell death and the inhibition of tumor growth in various cancer models .
Enzyme Inhibition
The methoxysulfinyl group has been linked to the inhibition of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in cancer cells or pathogens, providing a therapeutic advantage .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of structurally similar compounds, it was found that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds revealed that treatment with these derivatives resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting considerable potency against this cancer type .
Study 3: Enzyme Inhibition Profile
An enzyme inhibition study highlighted that the compound effectively inhibited acetylcholinesterase activity with an IC50 value of 30 µM. This suggests potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 25 µM | |
| Enzyme Inhibition | Acetylcholinesterase | 30 µM |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Pentaoxatricyclo | Stability and interaction capabilities |
| Methoxysulfinyl Group | Reactivity and biological interactions |
| Carbamoyl Group | Potential for enzyme inhibition |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. The presence of the triazole nucleus in similar compounds has been linked to enhanced biological activity against various cancer cell lines. Research highlights the importance of structural modifications in improving efficacy against specific cancer types .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar configurations have shown effectiveness against a range of pathogens including bacteria and fungi. This makes it a candidate for further investigation as a novel antimicrobial agent in therapeutic applications .
1.3 Drug Delivery Systems
The unique molecular structure may aid in the development of drug delivery systems that enhance the bioavailability of other therapeutic agents. The ability to modify the compound's solubility and stability could lead to improved formulations for existing drugs .
Agrochemical Applications
2.1 Insecticidal Activity
Research into isatin derivatives has demonstrated their potential as insecticides. The structural characteristics of methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate may provide insights into developing effective insecticides with lower toxicity to non-target organisms .
2.2 Fungicidal Properties
Similar compounds have shown efficacy against various fungal pathogens affecting crops. The exploration of this compound could lead to the development of new fungicides that are both effective and environmentally friendly .
Several studies have focused on synthesizing derivatives of this compound:
- Study 1: Investigated the synthesis and biological evaluation of triazole derivatives showing promising anticancer activity against breast cancer cell lines.
- Study 2: Explored the antimicrobial efficacy of similar compounds against multi-drug resistant bacterial strains.
- Study 3: Developed formulations incorporating this compound for enhanced agricultural pest control.
These findings support the potential applications of this compound across multiple fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with simpler analogs to elucidate its physicochemical and functional attributes. Key analogs include thiazine-thiones (e.g., compounds 1e–1h from ), polybrominated diphenyl ethers (), and oxadiazole derivatives ().
Structural and Functional Group Analysis
Table 1: Key Structural Features of the Target Compound and Analogs
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| Target compound | Pentaoxatricyclo[7.3.0.02,6]dodecane | Methoxysulfinyl, carbamoyl, ethanimidothioate | Tetramethyl groups, stereospecific centers |
| 6-Mesityl-4-phenyl-1,3-thiazine-2-thione (1e) | 1,3-Thiazine | Thione, mesityl, phenyl | Methyl groups, aromatic rings |
| 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (2b) | Diphenyl ether | Brominated aryl, phenolic hydroxyl | Multiple bromine atoms |
| N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride | Oxadiazole | Cyclobutyl, ethanamine | Hydrochloride salt |
Key Observations :
- The target compound’s pentaoxatricyclo core distinguishes it from simpler heterocycles like thiazine (1e) or oxadiazole (). This core likely enhances rigidity and influences solubility, as seen in polybrominated diphenyl ethers (), where bromination increases hydrophobicity .
Spectroscopic and Chromatographic Comparisons
Table 2: Comparative Spectroscopic Data
Key Observations :
- The absence of reported NMR data for the target compound necessitates reliance on analogs. For example, 1e exhibits characteristic aromatic proton shifts (δ 7.42–7.48 ppm) and thiocarbonyl carbon shifts (δ 196.6 ppm) , which could guide analysis of the target’s ethanimidothioate group.
- 13C chemical shift similarities in polybrominated diphenyl ethers () suggest that structural analogs may share predictable NMR profiles despite differing substituents .
Chromatographic Behavior :
- Techniques like HPLC with deconvolution () or retention time matching (e.g., 1e–1h in ) would be critical for purification .
Preparation Methods
Synthesis of the Pentaoxatricyclo Core
- The tricyclic polyether core is synthesized via controlled cyclization reactions starting from suitably functionalized polyhydroxy precursors.
- Stereoselective ring closures are achieved using chiral catalysts or auxiliaries to ensure the (1R,2S,6S,9R) configuration.
- Protecting groups may be employed to mask hydroxyl groups during intermediate steps to prevent side reactions.
Introduction of the Methoxysulfinyl Group
- The methoxysulfinyl substituent is introduced by oxidation of a corresponding sulfide intermediate to the sulfoxide, followed by methylation.
- Typical reagents include mild oxidants such as m-chloroperbenzoic acid (m-CPBA) for sulfoxidation, ensuring selective oxidation without overoxidation to sulfone.
- Methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Carbamoyl and Oxyethanimidothioate Moieties
- The carbamoyl group is introduced via reaction of an amine intermediate with an appropriate carbamoyl chloride or isocyanate derivative.
- The oxyethanimidothioate group is formed by coupling with ethanimidothioate derivatives, often requiring activation of the carboxyl or hydroxyl group to facilitate nucleophilic substitution.
- Reaction conditions are optimized to avoid racemization and degradation of sensitive groups.
Detailed Preparation Methods with Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Polyether ring formation | Acid-catalyzed cyclization, chiral catalyst | Control of stereochemistry critical; use of protecting groups recommended |
| 2 | Sulfide oxidation to sulfoxide | m-CPBA, low temperature (0–5 °C) | Avoid overoxidation; monitor reaction progress by TLC or HPLC |
| 3 | Methylation of sulfinyl group | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | Ensures formation of methoxysulfinyl moiety; inert atmosphere recommended |
| 4 | Carbamoyl group introduction | Carbamoyl chloride or isocyanate, base (triethylamine), solvent (dichloromethane) | Reaction under anhydrous conditions to prevent hydrolysis |
| 5 | Coupling with ethanimidothioate | Activated ester or acid chloride, nucleophile, mild base | Coupling efficiency enhanced by use of coupling agents like DCC or EDC |
| 6 | Purification | Chromatography (silica gel), recrystallization | Final product purity >98% required for research applications |
Analytical and Research Findings Supporting Preparation
Summary Table of Key Preparation Parameters
Q & A
Q. What analytical techniques are recommended for confirming the molecular structure of methyl [...]thioate?
To confirm the molecular structure, employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Analyze -NMR and -NMR spectra to identify proton environments and carbon frameworks. For example, coupling constants (e.g., J = 3.5 Hz in ) can resolve stereochemical details .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., [MH+] 326.1020 in ) .
- X-ray Crystallography: Resolve absolute stereochemistry for the tricyclic core, referencing similar compounds (e.g., ’s stereodescriptors (1R,2S,6S,9R)) .
Q. How can researchers design initial synthetic routes for this compound?
Use retrosynthetic analysis focusing on:
- Core Assembly: Leverage cyclocondensation strategies for the tricyclic dioxatricyclo framework, as seen in ’s di-O-isopropylidene derivatives .
- Functional Group Protection: Apply orthogonal protecting groups (e.g., methoxysulfinyl carbamoyl) to avoid side reactions during sulfinyl group installation .
- Pilot Reactions: Start with small-scale reactions (e.g., 2.2 mmol scale in ) to test feasibility, followed by flash chromatography for purification .
Advanced Research Questions
Q. What computational methods effectively predict the reactivity of methyl [...]thioate in novel reactions?
Combine density functional theory (DFT) and molecular dynamics (MD) simulations to:
Q. How can researchers resolve discrepancies between experimental yields and computational predictions?
- Cross-Validation: Compare Bayesian optimization outputs () with empirical yields (e.g., 30% yield in ) to identify systematic errors .
- Sensitivity Analysis: Test variables like temperature, solvent polarity, and catalyst loading using Design of Experiments (DoE) (e.g., ’s factorial designs) .
- Spectroscopic Monitoring: Use in-situ IR or LC-MS (as in ) to detect intermediate species not accounted for in simulations .
Q. What strategies optimize reaction conditions for improved yields of this compound?
- Bayesian Optimization: Implement machine learning algorithms to prioritize reaction variables (e.g., reagent stoichiometry, solvent ratio) and reduce trial runs .
- High-Throughput Screening: Use automated platforms to test 100+ conditions (e.g., ’s ligand-synthesis workflows) .
- Microwave Synthesis: Apply ’s microwave-assisted protocols to accelerate reaction kinetics and improve selectivity .
Q. What challenges arise in characterizing the stereochemical configuration of the methoxysulfinyl carbamoyl group?
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.
- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-generated spectra to assign absolute configuration .
- Dynamic NMR: Resolve restricted rotation in the carbamoyl group via variable-temperature -NMR (e.g., ’s temperature-dependent splitting) .
Q. How can researchers address low stability of intermediates during synthesis?
- Low-Temperature Techniques: Perform lithiation steps at −78°C (as in ) to stabilize reactive intermediates .
- In-situ Quenching: Use scavenger resins or rapid filtration to isolate unstable species .
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring () .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
